molecular formula C11H20N2S B8350904 5-tert-Butyl-3-isobutylthiazol-2(3H)-imine

5-tert-Butyl-3-isobutylthiazol-2(3H)-imine

Cat. No.: B8350904
M. Wt: 212.36 g/mol
InChI Key: YYIDREBHIDNINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-3-isobutylthiazol-2(3H)-imine is a useful research compound. Its molecular formula is C11H20N2S and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

5-tert-butyl-3-(2-methylpropyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C11H20N2S/c1-8(2)6-13-7-9(11(3,4)5)14-10(13)12/h7-8,12H,6H2,1-5H3

InChI Key

YYIDREBHIDNINW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(SC1=N)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,3-dimethylbutanal (14.5 mL, 115 mmol), 2-methylpropan-1-amine (10.5 mL, 105 mmol) and 10 g of 4 Å molecular sieves (8-12 mesh beads) in acetonitrile (100 mL) was stirred at ambient temperature for 16 h. The material was filtered through Celite with acetonitrile (additional 50 mL) then potassium thiocyanate (13.5 g, 139 mmol) was added to the filtrate and the mixture was warmed to 50° C. Iodine (53.1 g, 209 mmol) was added and the mixture was stirred at 50° C. for 16 h. The mixture was cooled to ambient temperature and then was stirred with sodium metabisulfite (200 mL of 20% aqueous solution) for 1 h at which time the layers were separated. The aqueous layer was extracted with EtOAc (3×15 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by column chromatography (SiO2, 10% MeOH/CH2Cl2 then 9:1:0.1 CH2Cl2:MeOH:NH4OH) to give the title compound (21.5 g, 101 mmol, 97% yield). MS (DCI/NH3) m/z 213 (M+H)+.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
53.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

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